molecular formula C14H26O2 B1675070 Looplure CAS No. 14959-86-5

Looplure

Cat. No. B1675070
CAS RN: 14959-86-5
M. Wt: 226.35 g/mol
InChI Key: MUZGQHWTRUVFLG-SREVYHEPSA-N
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Description

Looplure, also known as (7Z)-dodec-7-en-1-yl acetate, is an insect attractant . It is named after the insect from which it was isolated, the cabbage looper Trichoplusia ni (Hübner) (Noctuidae, Lepidoptera) .


Molecular Structure Analysis

Looplure has a molecular formula of C14H26O2 . Its structure includes a 7-dodecenyl group attached to an acetate group .


Physical And Chemical Properties Analysis

Looplure has a molecular weight of 226.36 . Its elemental composition includes Carbon (74.29%), Hydrogen (11.58%), and Oxygen (14.14%) . Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned in the available resources .

Scientific Research Applications

Pheromone Communication Disruption in Agriculture

Looplure, also known as cis-7-dodecenyl acetate, is prominently used in the disruption of pheromone communication among insect species, particularly in Lepidoptera (moths and butterflies). Studies have shown its effectiveness in interfering with the mating patterns of pests like the cabbage looper (Trichoplusia ni) and the pink bollworm (Pectinophora gossypiella). By permeating the air with looplure, the communication between male and female insects can be disrupted, leading to a reduction in mating and ultimately, a decrease in pest populations. This method is considered a potential approach for pest control in agriculture (Kaae, Shorey, Gaston, & Hummel, 1974).

Enhancement of Pest Trapping Methods

Further research has extended the use of looplure in enhancing pest trapping methods. By combining looplure with other lures, it's possible to effectively attract specific species of agricultural pests into traps. This technique has been particularly useful in monitoring pest populations and could potentially aid in integrated pest management programs. It's a significant step forward in developing more targeted and environmentally friendly pest control strategies (Hendricks, Hartstack, & Raulston, 1977).

Electrophysiological Studies

Electrophysiological studies involving looplure have provided insights into how different concentrations of this pheromone affect the behavior of various moth species. These studies have significant implications for understanding the sensory biology of pests and could lead to the development of more efficient pest control strategies based on behavioral manipulation (Alford & Hammond, 1982).

properties

IUPAC Name

[(Z)-dodec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGQHWTRUVFLG-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884777
Record name cis-7-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Looplure

CAS RN

14959-86-5
Record name (Z)-7-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Looplure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014959865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dodecen-1-ol, acetate, (7Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-7-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-7-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOOPLURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U0A15960
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
DE Hendricks, AW Hartstack… - Environmental …, 1977 - academic.oup.com
… effects of baiting survey traps with either looplure or virelure or … looplure left in the traps when the dispensers were moved. Also, a few budworms were caught in traps baited with looplure…
Number of citations: 10 academic.oup.com
RS Kaae, JR McLaughlin, HH Shorey… - Environmental …, 1972 - academic.oup.com
Experiments were conducted with 10 species representing 4 families of Lepidoptera to evaluate looplure ((Z)-7-dodecen-1-ol acetate, the sex pheromone of Trichoplusia ni (Hübner)) …
Number of citations: 33 academic.oup.com
RA Alford, AM Hammond Jr - Journal of Economic Entomology, 1982 - academic.oup.com
An adult population survey of four species of the noctuid subfamily Plusiinae was conducted in soybean ecosystems of south, south-central, and north-central Louisiana. Sticky traps …
Number of citations: 47 academic.oup.com
AR Alford, AM Hammond - Journal of Chemical Ecology, 1982 - Springer
… -1-ol acetate, or looplure, were evaluated for field trapping … in traps baited with 100 μg of looplure, significantly more (P < … includens have a lower response threshold to looplure than …
Number of citations: 5 link.springer.com
RS Kaae, HH Shorey, LK Gaston… - Environmental …, 1974 - academic.oup.com
… Here we report quantitative studies which evaluate the potential use of hexalure, looplure, and 9 other compounds for disruption of pheromone communication between males and …
Number of citations: 43 academic.oup.com
DL Coudriet, TJ Henneberry - Journal of Economic Entomology, 1976 - academic.oup.com
… Gossyplure or virclure used in combination with looplure as … Our findings also suggest a possible new use for looplure in … Second, it may be possible to use looplure both to disrupt the …
Number of citations: 11 academic.oup.com
HH Shorey, RS Kaae, LK Gaston… - Environmental …, 1972 - academic.oup.com
… disruption above 90% could be obtained with less than 1 mg of looplure/hectare … looplure of about $0.00I to $0.002 per mg, the expense of chemicals is negligible. The cost of a looplure-…
Number of citations: 77 academic.oup.com
SR Farkas, HH Shorey, LK Gaston - Environmental Entomology, 1974 - academic.oup.com
… The meshes of the cloth held the looplure by capillarity; the amount of looplure applied to each substrate was sufficient to provide a relatively constant release rate for one night. The …
Number of citations: 41 academic.oup.com
MA Subchev, LS Stanimirova, TS Milkova - Folia Biologica, Poland, 1987 - cabdirect.org
… (Z)-9-tetradecenyl acetate (0.05%) and 20% looplure had a synergistic effect on the … trifolii and 30% looplure was synergistic to L. suasa. Cis-5-decenyl acetate (10%) and 50%(…
Number of citations: 10 www.cabdirect.org
SR Farkas, HH Shorey, LK Gaston - Environmental Entomology, 1975 - academic.oup.com
… ni to looplure 15 min following a prolonged exposure to 2 ng of looplure/liter of air. Untreated controls (A); moths subjected to previous repetitive pulses of looplure (B); moths subjected …
Number of citations: 19 academic.oup.com

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